N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-13-11-4-3-5-12-10(11)6-7-14-12/h6-7,9,11,13H,3-5,8H2,1-2H3 |
InChI Key |
OITQIBNYXHCQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCCC2=C1C=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the benzofuran ring can be constructed through cyclization reactions involving reagents like Lewis acids or bases .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production . Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions include various substituted benzofurans, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in biological studies due to its potential pharmacological activities. It is investigated for its role as a ligand in receptor binding studies and its potential therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Ethyl 4-ANPP (Hydrochloride)
Structure: Ethyl 4-ANPP (N-ethyl-1-phenethyl-N-phenylpiperidin-4-amine dihydrate) is a piperidine derivative with a phenylphenethyl substituent, distinct from the benzofuran core of the target compound. Molecular Formula: C21H28N2·2HCl (MW: 381.4) vs. Estimated C12H19NO for the target compound. Applications: Ethyl 4-ANPP is a precursor in synthetic opioid (e.g., fentanyl) synthesis and used in forensic research . In contrast, tetrahydrobenzofuran amines are less associated with opioid pathways and may target monoamine transporters or receptors. Ethyl 4-ANPP is explicitly classified as hazardous, with risks of inhalation, ingestion, and dermal exposure .
Organophosphorus Compounds (e.g., O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate)
Structure: These compounds feature phosphonothiolate groups and alkylaminoethyl chains, diverging significantly from the benzofuran-amine scaffold. Molecular Formula: C8H20NO3P (MW: ~209.2) vs. the target compound’s lighter estimated MW (~193.3). Applications: Organophosphorus compounds are often linked to acetylcholinesterase inhibition (e.g., pesticides or nerve agents), highlighting a stark functional contrast to benzofuran amines .
Comparative Data Table
Key Research Findings
- Structural Diversity: The tetrahydrobenzofuran core differentiates the target compound from piperidine-based Ethyl 4-ANPP and phosphonothiolates, suggesting unique receptor interactions.
- Pharmacological Speculation : Benzofuran amines may exhibit affinity for serotonin receptors (e.g., 5-HT2A/2C), whereas Ethyl 4-ANPP’s piperidine structure aligns with µ-opioid receptor binding .
- Synthetic Challenges: The tetrahydrobenzofuran scaffold may pose synthetic complexity compared to piperidine or organophosphorus systems due to stereochemical considerations.
Biological Activity
N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C12H19NO
- Molecular Weight: 193.28536 g/mol
The biological activity of N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is primarily attributed to its interaction with various biological targets. It has been noted for its potential in inhibiting tubulin polymerization and exhibiting anti-cancer properties.
Inhibition of Tubulin Polymerization
Recent studies indicate that derivatives of benzofuran compounds can effectively inhibit tubulin polymerization. This inhibition is crucial for cancer treatment as it disrupts the mitotic spindle formation necessary for cell division. N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine may share similar properties with other benzofuran derivatives that target the colchicine site on tubulin, leading to significant antiproliferative effects against various cancer cell lines .
Biological Activity Data
| Compound | Target | IC50 (nM) | Cell Lines |
|---|---|---|---|
| N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine | Tubulin | TBD | A549, HeLa |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxy benzofuran derivative | Tubulin | 10 | MDA-MB-231 |
| CA-4 (Control) | Tubulin | 180 - 370 | A549, HT-29 |
Case Studies
-
Antiproliferative Activity
A study evaluating various benzofuran derivatives found that certain compounds exhibited exceptional antiproliferative activity with IC50 values in the single-digit nanomolar range against resistant cancer cell lines such as A549 and MCF-7. This suggests that N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine could be a candidate for further development as an anticancer agent . -
Structural Modifications and Activity
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzofuran ring can enhance biological activity. For instance, the introduction of hydroxamic acid as a zinc-binding group in related compounds has shown promising results in dual-targeting strategies against both tubulin and histone deacetylases (HDACs) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine to maximize yield and purity?
- Methodology : The synthesis typically involves cyclization of precursor amines with benzofuran derivatives. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity, while temperature control (80–120°C) minimizes side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol achieves >95% purity .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 10–15 mol% | ↑ Cyclization rate by 30–40% |
| Temperature | 100°C | ↓ By-product formation (<5%) |
| Reaction Time | 12–18 hrs | ↑ Conversion to 85–90% |
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms the bicyclic benzofuran core (δ 6.5–7.2 ppm for aromatic protons) and amine substituents (δ 2.8–3.2 ppm for N–CH₂) .
- HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) coupled with ESI-MS verify molecular weight (m/z 179.26) and detect impurities .
- X-ray crystallography : Resolves stereochemistry of the tetrahydrofuran ring and confirms spatial orientation of the 2-methylpropyl group .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Target selection : Prioritize enzymes/receptors with known affinity for tetrahydrobenzofuran scaffolds (e.g., serotonin receptors, monoamine oxidases) .
- Assay types :
- In vitro enzyme inhibition (IC₅₀ determination via fluorometric or colorimetric assays).
- In silico docking (Autodock Vina) to predict binding interactions with active sites .
- Controls : Include structurally related analogs (e.g., N-pentan-3-yl derivatives) to assess substituent effects on activity .
Advanced Research Questions
Q. What strategies address enantioselective synthesis challenges for the chiral tetrahydrobenzofuran core?
- Methodology :
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of dihydrofuran intermediates (ee >90%) .
- Resolution techniques : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, with kinetic resolution improving enantiomeric excess .
- Data Contradiction : Some studies report lower ee values (70–80%) under non-polar solvent conditions, suggesting solvent polarity modulates stereochemical outcomes .
Q. How can mechanistic studies resolve discrepancies in reported biological activity data?
- Case Example : Conflicting IC₅₀ values for MAO-B inhibition (e.g., 50 nM vs. 200 nM in different studies).
- Approach :
Validate assay conditions (pH, temperature, cofactors) to ensure reproducibility .
Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out assay artifacts .
Cross-validate with CRISPR-edited cell lines lacking off-target receptors .
Q. What computational methods predict metabolic stability and toxicity profiles?
- Methodology :
- ADMET prediction : SwissADME or ADMETLab 2.0 models assess hepatic clearance (CYP450 interactions) and Ames test toxicity .
- Metabolite identification : Molecular dynamics simulations (GROMACS) predict Phase I oxidation sites (e.g., benzylic C–H bonds) .
- Data Table :
| Parameter | Prediction | Experimental Validation |
|---|---|---|
| CYP3A4 Inhibition | Moderate (Ki ≈ 5 µM) | Microsomal assay: 70% remaining activity |
| Plasma Stability | t₁/₂ >6 hrs | Rat plasma incubation: t₁/₂ 7.2 hrs |
Q. How can structure-activity relationship (SAR) studies optimize selectivity for neurological targets?
- Methodology :
- Analog synthesis : Modify the 2-methylpropyl group (e.g., bulkier tert-butyl or polar hydroxyethyl substituents) and assess receptor subtype selectivity .
- Pharmacophore mapping : QSAR models identify critical hydrophobic/electronic features (e.g., benzofuran aromaticity and amine basicity) .
- Key Finding : N-(2-methylpropyl) analogs show 10-fold higher selectivity for 5-HT₂A over 5-HT₂C receptors compared to N-pentan-3-yl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
